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molecular formula C12H16O B8390001 2-Methyl-6-methoxytetralin

2-Methyl-6-methoxytetralin

Cat. No. B8390001
M. Wt: 176.25 g/mol
InChI Key: ZQDFZBGPQISAIG-UHFFFAOYSA-N
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Patent
US07700633B2

Procedure details

To a solution of 6-methoxy-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol (8.24 g) and triethylsilane (9.2 mL, 74 mmol) in DCM (100 mL) at 0° C. is added boron trifloride-diethyl etherate (17.6 mL, 110 mmol) drop wise. After stirring for 10 min, the mixture is warmed to RT and stirred for 30 min. 10% K2CO3 solution is added and it is extracted with EtOAc. The organic layer is washed with brine, dried with MgSO4 and concentrated to give the title compound as a yellow oil, which is then used in the next step without purification.
Name
6-methoxy-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
Quantity
8.24 g
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
boron trifloride-diethyl
Quantity
17.6 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9](O)[CH:8]([CH3:14])[CH2:7][CH2:6]2.C([SiH](CC)CC)C.C([O-])([O-])=O.[K+].[K+]>C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH2:9][CH:8]([CH3:14])[CH2:7][CH2:6]2 |f:2.3.4|

Inputs

Step One
Name
6-methoxy-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
Quantity
8.24 g
Type
reactant
Smiles
COC=1C=C2CCC(C(C2=CC1)O)C
Name
Quantity
9.2 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
boron trifloride-diethyl
Quantity
17.6 mL
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
it is extracted with EtOAc
WASH
Type
WASH
Details
The organic layer is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC=1C=C2CCC(CC2=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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